molecular formula C8H5F3N2O4 B7828624 2-Nitro-4-(trifluoromethoxy)benzamide

2-Nitro-4-(trifluoromethoxy)benzamide

Cat. No. B7828624
M. Wt: 250.13 g/mol
InChI Key: FYNZURGLQYBZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitro-4-(trifluoromethoxy)benzamide is a useful research compound. Its molecular formula is C8H5F3N2O4 and its molecular weight is 250.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Nitro-4-(trifluoromethoxy)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Nitro-4-(trifluoromethoxy)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Precursor in Antitubercular Drug Synthesis

2-Nitro-4-(trifluoromethoxy)benzamide is identified as a precursor in the synthesis of new antituberculosis drug candidates. The structural characterization of related compounds, which are vital in the development of promising antitubercular benzothiazinones, highlights the significance of such compounds in drug development (Richter et al., 2021).

2. Characterization and Crystal Structure Analysis

Research on the synthesis, characterization, and crystal structure of similar nitrobenzamide compounds provides insight into the molecular structure and properties. Such studies are crucial for understanding the behavior and potential applications of these compounds in various fields, including pharmaceuticals (Saeed et al., 2008).

3. In Electronic Devices

Compounds containing a nitroamine redox center, similar to 2-Nitro-4-(trifluoromethoxy)benzamide, have been used in molecular electronic devices. These devices exhibit significant electrical characteristics like negative differential resistance and large on-off ratios, indicating the potential of such compounds in electronic and molecular device technology (Chen et al., 1999).

4. In Mosquito Control

Derivatives of nitrobenzamides, including compounds with trifluoromethoxy groups, have shown effectiveness in controlling mosquito populations. These compounds offer potential alternatives for classical insecticides in managing mosquito-borne diseases (Schaefer et al., 1978).

5. Polymer Synthesis

2-Nitro-4-(trifluoromethoxy)benzamide and related compounds have been utilized in the synthesis of polymers. New poly(arylene ether amide)s with trifluoromethyl pendent groups were prepared using these compounds, resulting in polymers with notable properties like high molecular weights and glass transition temperatures (Lee & Kim, 2002).

properties

IUPAC Name

2-nitro-4-(trifluoromethoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O4/c9-8(10,11)17-4-1-2-5(7(12)14)6(3-4)13(15)16/h1-3H,(H2,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYNZURGLQYBZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)[N+](=O)[O-])C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4-(trifluoromethoxy)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need to populate the antimalarial clinical portfolio with new candidates because of resistance against frontline antimalarials. To discover new antimalarial chemotypes…
Number of citations: 2 pubs.acs.org

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